3-{2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl}-1H-indole
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Overview
Description
The compound 3-{2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl}-1H-indole is a complex organic molecule featuring a bicyclic structure fused with an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl}-1H-indole typically involves multi-step organic reactions. One common approach starts with the preparation of the 2-oxa-5-azabicyclo[2.2.1]heptane core, which can be synthesized via a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This intermediate is then coupled with an indole derivative through a series of reactions involving acylation and cyclization steps.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This includes the use of continuous flow reactors for better control over reaction conditions and the employment of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the bicyclic structure, potentially altering its pharmacological properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield indole-3-carboxylic acid derivatives, while substitution reactions can introduce halogens or nitro groups at specific positions on the indole ring.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The bicyclic structure can mimic natural substrates, making it a valuable tool in biochemical studies.
Medicine
Medicinal chemistry applications include the development of new pharmaceuticals. The compound’s structure can be modified to enhance its binding affinity to biological targets, potentially leading to the discovery of new drugs for treating various diseases.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 3-{2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl}-1H-indole exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The bicyclic structure can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and van der Waals forces, influencing various molecular pathways.
Comparison with Similar Compounds
Similar Compounds
2-oxa-5-azabicyclo[2.2.1]heptane: A simpler analog without the indole moiety.
Indole-3-carboxylic acid: An indole derivative with a carboxyl group at the 3-position.
Morpholine derivatives: Compounds with a similar bicyclic structure but different functional groups.
Uniqueness
The uniqueness of 3-{2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl}-1H-indole lies in its combination of a bicyclic structure with an indole moiety. This fusion provides a distinct set of chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1H-indol-3-yl(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c17-14(16-7-10-5-9(16)8-18-10)12-6-15-13-4-2-1-3-11(12)13/h1-4,6,9-10,15H,5,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMVVIEDXJNYDAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CO2)C(=O)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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